molecular formula C10H10N2OS B103217 2-Benzylamino-thiazol-4-one CAS No. 17385-69-2

2-Benzylamino-thiazol-4-one

Cat. No.: B103217
CAS No.: 17385-69-2
M. Wt: 206.27 g/mol
InChI Key: LNJWFHNUQPUHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzylamino-thiazol-4-one is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are a significant class of compounds in medicinal chemistry. The molecular formula of this compound is C10H10N2OS, and it has a molecular weight of 206.264 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylamino-thiazol-4-one typically involves the reaction of phenylthiourea with ethyl chloroacetate in the presence of sodium acetate in ethanol. The mixture is heated under reflux for six hours in an inert atmosphere. The reaction mixture is then concentrated under reduced pressure, diluted with water, and extracted with ethyl acetate. The combined ethyl acetate extracts are dried, filtered, and concentrated to obtain the desired product as a white solid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylamino-thiazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

2-Benzylamino-thiazol-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzylamino-thiazol-4-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Comparison: 2-Benzylamino-thiazol-4-one is unique due to its specific substitution pattern and the presence of a benzylamino group. This structural feature imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a valuable compound in scientific research .

Properties

IUPAC Name

2-benzylimino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c13-9-7-14-10(12-9)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJWFHNUQPUHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NCC2=CC=CC=C2)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368199
Record name 2-Benzylamino-thiazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17385-69-2
Record name 2-Benzylamino-thiazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.